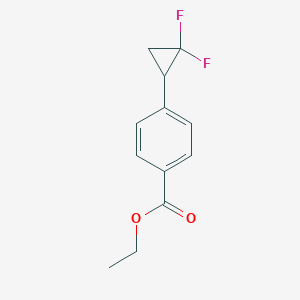

Ethyl 4-(2,2-difluorocyclopropyl)benzoate

Description

BenchChem offers high-quality Ethyl 4-(2,2-difluorocyclopropyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2,2-difluorocyclopropyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2,2-difluorocyclopropyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c1-2-16-11(15)9-5-3-8(4-6-9)10-7-12(10,13)14/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSRSLAFDKJBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CC2(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl 4-(2,2-difluorocyclopropyl)benzoate

Executive Summary

The gem-difluorocyclopropyl moiety is a high-value bioisostere in modern medicinal chemistry. It serves as a metabolically stable surrogate for carbonyl groups, ethers, and isopropyl groups, offering increased lipophilicity and conformational restriction without the liability of rapid enzymatic degradation.

This guide details the synthesis of Ethyl 4-(2,2-difluorocyclopropyl)benzoate , a versatile intermediate for introducing this motif into aryl-based drug scaffolds. The protocol focuses on the thermal decomposition of sodium chlorodifluoroacetate, a robust method suitable for scale-up, while addressing the specific safety and purification challenges associated with difluorocarbene chemistry.

Retrosynthetic Analysis & Strategy

The most direct disconnection for the target molecule relies on the [2+1] cycloaddition of a singlet difluorocarbene (:CF

Synthetic Route Selection

-

Substrate: Ethyl 4-vinylbenzoate.

-

Reagent: Sodium chlorodifluoroacetate (ClCF

CO -

Mechanism: Thermal decarboxylation generates :CF

in situ, which adds stereospecifically to the styrene double bond. -

Rationale: While TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) allows for lower temperatures, the sodium salt method is more cost-effective for gram-to-multigram scales and tolerates the ester functionality well.

Figure 1: Retrosynthetic disconnection showing the carbene insertion strategy.

Detailed Experimental Protocol

Reagents and Materials

| Reagent | Equiv.[2][3][4][5][6][7][8] | MW ( g/mol ) | Quantity (Example) | Role |

| Ethyl 4-vinylbenzoate | 1.0 | 176.21 | 1.76 g (10 mmol) | Substrate |

| Sodium chlorodifluoroacetate | 3.0 | 152.46 | 4.57 g (30 mmol) | Carbene Source |

| Diglyme (anhydrous) | - | - | 20 mL | Solvent (High BP) |

| Diglyme (for addition) | - | - | 10 mL | Solvent |

Step-by-Step Methodology

Phase 1: Setup and Carbene Generation

-

Apparatus: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a high-efficiency reflux condenser, a thermometer, and a pressure-equalizing addition funnel.

-

Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with Argon (Ar) or Nitrogen (N

). -

Substrate Solution: Charge the flask with Ethyl 4-vinylbenzoate (1.0 equiv) and anhydrous diglyme (20 mL). Heat the solution to 165°C (oil bath temperature).

-

Note: The internal temperature must be above 150°C to ensure rapid decarboxylation of the salt.

-

-

Reagent Addition: Dissolve Sodium chlorodifluoroacetate (3.0 equiv) in warm diglyme (10 mL) in the addition funnel.

-

Critical Step: Add the salt solution dropwise over 45–60 minutes. Fast addition leads to carbene dimerization (formation of tetrafluoroethylene gas) rather than cyclopropanation.

-

Phase 2: Reaction and Monitoring

-

Reflux: Continue stirring at 165°C for 1–2 hours after addition is complete.

-

Monitoring: Check progress via TLC (Hexanes/EtOAc 9:1) or GC-MS. The starting styrene should disappear, and a less polar spot (the product) should appear.

-

Troubleshooting: If starting material remains, add an additional 0.5–1.0 equiv of the salt dissolved in minimal diglyme.

-

Phase 3: Workup and Purification

-

Cooling: Allow the mixture to cool to room temperature.

-

Filtration: Filter off the precipitated inorganic salts (NaCl) through a pad of Celite. Rinse the pad with diethyl ether.

-

Extraction: Pour the filtrate into water (100 mL) to remove diglyme. Extract with diethyl ether (3 x 50 mL).

-

Washing: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to ensure complete removal of diglyme. Dry over anhydrous Na

SO -

Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Mechanistic Insight

The reaction proceeds via the thermal decomposition of the chlorodifluoroacetate anion. The loss of CO

Figure 2: Mechanistic pathway of thermal difluorocyclopropanation.

Characterization Data

The following data represents the expected spectral signature for Ethyl 4-(2,2-difluorocyclopropyl)benzoate .

| Technique | Signal Description | Interpretation |

| Aromatic protons ortho to ester | ||

| Aromatic protons meta to ester | ||

| Ester methylene (-OCH | ||

| Benzylic cyclopropyl methine (CH -Ar) | ||

| Cyclopropyl methylene (H | ||

| Cyclopropyl methylene (H | ||

| Ester methyl (-OCH | ||

| Diastereotopic Fluorine A (cis to Ar) | ||

| Diastereotopic Fluorine B (trans to Ar) | ||

| Key functional carbons |

Key Diagnostic Feature: Look for the large geminal coupling constant (

Safety & Handling

-

Difluorocarbene Toxicity: While generated in situ, :CF

is reactive. More importantly, its dimerization product, tetrafluoroethylene (TFE) , is a gas that can be explosive and is a suspected carcinogen.-

Precaution: Always vent the reaction through a bubbler into a fume hood. Do not seal the vessel.

-

-

Thermal Hazards: The reaction requires high temperatures (160°C+). Use silicone oil baths and ensure all glassware is free of star cracks to prevent failure under thermal stress.

-

Diglyme: A reproductive toxin. Handle with double gloves and avoid inhalation of vapors during workup.

References

-

Dolgopolov, V. D., et al. "Synthesis of gem-difluorocyclopropanes." Journal of Fluorine Chemistry, vol. 126, no. 11, 2005.

-

Ni, C., et al. "Recent Advances in the Synthetic Application of Difluorocarbene." Chemical Reviews, vol. 118, no. 19, 2018.

-

Oshiro, K., et al. "Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes."[1] Synthesis, vol. 2010, no.[1] 12, 2010.

-

Wang, F., et al. "Difluorocarbene reagents for the synthesis of gem-difluorocyclopropanes."[1] Organic Chemistry Frontiers, vol. 2, 2015.

Sources

- 1. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. learning.sepscience.com [learning.sepscience.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

The Gem-Difluorocyclopropyl Moiety: Synthetic Evolution and Medicinal Utility

[1][2]

Executive Summary

The gem-difluorocyclopropyl (g-DFCP) group represents a high-value structural motif in modern drug discovery.[1] Structurally, it serves as a lipophilic, metabolically stable bioisostere for ethers and carbonyls, leveraging the unique bond angle expansion (~118°) induced by the fluorine substituents. This guide outlines the historical progression of synthetic methods—from harsh pyrolytic techniques to precision organocatalysis—and provides validated protocols for incorporating this moiety into pharmaceutical scaffolds.

Structural & Physicochemical Rationale

The utility of the g-DFCP moiety stems from its ability to mimic the spatial and electronic properties of oxygen-containing functional groups while enhancing metabolic stability.[2]

Bioisosteric Relationships

The bond angle of the C-C-C linkage in a cyclopropane ring is typically 60°, but the introduction of two fluorine atoms creates a "Walsh orbital" effect that widens the opposing bond angle. This geometric perturbation allows g-DFCP to mimic the bond angle of sp² hybridized centers (like carbonyls) or the C-O-C bond angle of ethers.

Table 1: Physicochemical Comparison of Bioisosteres

| Property | Ether (-O-) | Carbonyl (C=O) | gem-Difluorocyclopropane |

| Bond Angle | ~110° | ~120° | ~118° (C1-C2-C3 external) |

| Hybridization | sp³ | sp² | Pseudo-sp² (Walsh Orbitals) |

| Lipophilicity (LogP) | Low (Polar) | Low (Polar) | High (Lipophilic) |

| Metabolic Stability | Susceptible to O-dealkylation | Susceptible to reduction/nucleophiles | High (Blocks C-H oxidation) |

| H-Bond Capability | Acceptor | Acceptor | Weak Acceptor (F atoms) |

The "Fluorine Effect"

The high electronegativity of fluorine lowers the HOMO energy of the cyclopropane ring, protecting it from oxidative metabolism (e.g., P450 hydroxylation). Furthermore, the g-DFCP group acts as a "lipophilic spacer," increasing membrane permeability without the solubility penalty often associated with simple alkyl chains.

Historical Evolution of Synthesis

The synthesis of g-DFCP compounds has evolved through four distinct eras, driven by the need for milder conditions and broader functional group tolerance.

Era 1: The Pyrolytic Era (1960s)

-

Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na).

-

Method: Thermal decarboxylation at 180–200°C in diglyme.

-

Limitation: The harsh temperatures precluded the use of thermally sensitive substrates and often led to polymerization (tars).

Era 2: The Organometallic Era (1970s)

-

Reagent: Seyferth Reagents (e.g., PhHgCF₃).[3]

-

Method: Transfer of :CF₂ from phenyl(trifluoromethyl)mercury at ~80°C.

-

Limitation: High toxicity of organomercury byproducts rendered this method obsolete for pharmaceutical scale-up.

Era 3: The Dolbier Era (2000s)[4][5][6]

-

Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate).[4]

-

Method: Fluoride-catalyzed decomposition at mild temperatures (80–110°C).

-

Breakthrough: Prof. William Dolbier Jr. introduced TFDA as a non-ozone-depleting, scalable source of difluorocarbene that works on electron-deficient alkenes.

Era 4: The Silyl Era (Modern Standard)[8]

-

Reagent: TMSCF₃ (Ruppert-Prakash Reagent).

-

Method: Initiated by NaI or TBAT in THF at 65°C.

-

Advantage: Uses the inexpensive trifluoromethylation reagent TMSCF₃. The mechanism involves a complex "fluoride reservoir" cycle, allowing for controlled carbene release.

Mechanistic Pathway

The dominant mechanism for g-DFCP formation is the [2+1] cycloaddition of a singlet difluorocarbene (:CF₂) to an alkene. The carbene is electrophilic, reacting fastest with electron-rich alkenes (e.g., enol ethers, styrenes).

Figure 1: Mechanistic pathway for difluorocarbene generation from TMSCF₃ and subsequent [2+1] cycloaddition.

Experimental Protocols

The following protocols are validated for research-scale synthesis (1–5 mmol).

Protocol A: The TFDA Method (Dolbier)

Best for: Unreactive or electron-deficient alkenes.

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a septum. Maintain an inert atmosphere (N₂ or Ar).

-

Reagents: Add the alkene (1.0 equiv) and NaF (0.1 equiv, catalytic) to dry diglyme (concentration ~1.0 M).

-

Addition: Heat the mixture to 110°C. Slowly add TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate, 2.0–3.0 equiv) via syringe pump over 2–4 hours.

-

Note: Slow addition is critical to minimize :CF₂ dimerization to tetrafluoroethylene (gas).

-

-

Workup: Cool to room temperature. Dilute with ether, wash copiously with water (to remove diglyme), dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography.

Protocol B: The TMSCF₃ Method (Hu/Prakash)

Best for: Electron-rich alkenes and general screening.

-

Setup: Sealable pressure tube or heavy-walled flask.

-

Reagents: Dissolve alkene (1.0 equiv) and TMSCF₃ (2.0 equiv) in anhydrous THF (0.5 M).

-

Initiation: Add NaI (Sodium Iodide, 0.2 equiv) or TBAT (0.05 equiv).

-

Reaction: Seal the vessel and heat to 65°C for 2–6 hours.

-

Mechanism Check: The solution may turn slightly yellow due to iodine liberation if NaI is used, but this does not affect yield.

-

-

Workup: Dilute with pentane/ether, wash with brine, and concentrate.

Case Study: Zosuquidar

Zosuquidar (LY335979) is a potent P-glycoprotein inhibitor developed to overcome multidrug resistance in cancer. Its structure features a g-DFCP moiety fused to a dibenzosuberane ring system.

-

Role of g-DFCP: The difluorocyclopropane ring is introduced into the dibenzosuberone scaffold to rigidify the structure and prevent metabolic oxidation at the bridgehead carbons.

-

Synthesis Insight: The synthesis involves the addition of difluorocarbene (generated via chlorodifluoroacetate pyrolysis in early routes, later optimized) to the exocyclic double bond of an alkylidene dibenzosuberane intermediate. This locks the conformation required for high-affinity binding to the P-gp efflux pump.

References

-

Dolbier, W. R., et al. (2004).[4] "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent."[4] Journal of Fluorine Chemistry. Link

-

Wang, F., et al. (2011).[3] "Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism." Journal of the American Chemical Society. Link

-

Dantzig, A. H., et al. (2001). "Selectivity of the P-glycoprotein modulator zosuquidar trihydrochloride (LY335979)." Journal of Pharmacology and Experimental Therapeutics. Link

-

Fedorynski, M. (2003).[5] "Syntheses of gem-dihalocyclopropanes and their use in organic synthesis." Chemical Reviews. Link

-

Garg, G., et al. (2020). "Gem-Difluorocyclopropanes: Synthesis and Application in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. Link

Methodological & Application

Reagents for the synthesis of gem-difluorocyclopropanes from electron-deficient alkenes

Topic: Reagents for the Synthesis of gem-Difluorocyclopropanes from Electron-Deficient Alkenes Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists

Executive Summary: The "Electronic Mismatch" Challenge

gem-Difluorocyclopropanes (gem-DFCPs) are critical structural motifs in modern drug discovery. They serve as metabolically stable bioisosteres for carbonyl groups and ethers, modulating lipophilicity and conformation without introducing liability.

However, synthesizing gem-DFCPs from electron-deficient alkenes (e.g., acrylates, acrylamides, vinyl sulfones) presents a fundamental chemical challenge:

-

The Reagent: Difluorocarbene (:CF₂) is naturally electrophilic (singlet state, empty p-orbital).

-

The Substrate: Electron-deficient alkenes are electrophilic (LUMO-lowering withdrawing groups).

The Problem: This creates an "electronic mismatch." Standard carbene sources (like sodium chlorodifluoroacetate) that work effortlessly on electron-rich styrenes often fail or suffer from low yields with Michael acceptors due to severe repulsive interactions and high activation energy barriers.

The Solution: This guide details the two most authoritative protocols to overcome this barrier: the TFDA (Dolbier) method and the TMSCF₃/NaI (Tian/Cai) method. These reagents utilize specific activation modes—thermal driving force and iodide catalysis—to force the difficult [2+1] cycloaddition.

Mechanistic Insight: Overcoming the Barrier

To successfully cyclopropanate electron-deficient alkenes, one must generate high concentrations of :CF₂ under conditions that allow for the high thermal energy required to surmount the addition barrier.

Pathway A: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate)

TFDA decomposes thermally to release :CF₂, SO₂, and CO₂. The driving force is the extrusion of stable gases and the formation of the strong Si-F bond (if fluoride initiated). For electron-deficient substrates, the reaction is often run 'neat' or highly concentrated at elevated temperatures (100–120°C) to force the electrophilic carbene to react with the electron-poor alkene before it dimerizes to tetrafluoroethylene (TFE).

Pathway B: TMSCF₃ (Ruppert-Prakash Reagent) + NaI

Here, Sodium Iodide (NaI) acts as a nucleophilic initiator.[1] The Iodide ion attacks the silicon center, generating a transient [CF3]- equivalent which rapidly α-eliminates fluoride to generate :CF₂. The presence of Iodide is crucial; it is hypothesized that the I- may also stabilize the transition state or reversibly add to the carbene, increasing its effective lifetime or nucleophilicity (the "Iodide Effect").

Figure 1: Mechanistic pathways for generating difluorocarbene from TFDA and TMSCF3, highlighting the energy barrier overcoming strategies.

Reagent Selection Guide

| Feature | TFDA (Dolbier Reagent) | TMSCF₃ (Ruppert-Prakash) |

| Primary Use Case | Stubborn Substrates. Best for highly electron-deficient alkenes (e.g., fumarates, maleimides). | General Purpose. Excellent for moderately electron-deficient and functionalized substrates. |

| Mechanism | Thermal decomposition (often fluoride-catalyzed).[2] | Iodide-initiated desilylation/elimination. |

| Conditions | High Temp (80–120°C). Often solvent-free or Diglyme. | Moderate Temp (60–80°C). THF solvent.[1][3][4][5] |

| Pros | High conversion for difficult substrates; "Clean" volatile byproducts (CO₂, SO₂). | Commercially ubiquitous; cheaper; milder conditions; easy handling.[1] |

| Cons | Reagent is expensive/harder to source; Gas evolution requires pressure management. | Sensitive to moisture; Requires dry THF. |

| Safety Note | Generates SO₂ (toxic) and CO₂ (pressure). | Flammable liquid; releases fluoride. |

Detailed Protocols

Protocol A: The TFDA Method (For High-Difficulty Substrates)

Based on the work of W.R. Dolbier Jr.[6]

Reagents:

-

Substrate: Electron-deficient alkene (1.0 equiv).[7]

-

Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0 – 3.0 equiv).

-

Catalyst: NaF (0.1 equiv) or n-Bu4NF (cat).

-

Solvent: Diglyme (anhydrous) or Neat (if substrate is liquid).

Step-by-Step:

-

Setup: Flame-dry a heavy-walled pressure tube or a round-bottom flask equipped with a reflux condenser. Note: If using a flask, ensure the condenser is efficient to retain the alkene but allow gas escape.

-

Mixing: Charge the vessel with the alkene (e.g., 1.0 mmol) and NaF (0.1 mmol).

-

Reagent Addition: Add TFDA (2.0 mmol) via syringe. If the substrate is solid, add minimum anhydrous diglyme (0.5 – 1.0 mL) to dissolve.

-

Reaction: Heat the mixture to 110–120°C .

-

Observation: You will observe vigorous gas evolution (CO₂ and SO₂). This is the sign of carbene generation.

-

-

Monitoring: Monitor by ¹⁹F NMR. The TFDA signal (-100 ppm region) will disappear, and a new doublet (approx -120 to -140 ppm, J ~150 Hz) characteristic of the gem-difluorocyclopropane will appear.

-

Workup: Cool to room temperature. Dilute with Et₂O or DCM. Wash with water (to remove diglyme/salts) and brine. Dry over MgSO₄.

-

Purification: Concentrate and purify via silica gel chromatography. Note: gem-DFCPs are generally non-polar.

Protocol B: The TMSCF₃ + NaI Method (The Scalable Standard)

Based on the work of Tian, Cai, and Ruppert.

Reagents:

-

Substrate: Electron-deficient alkene (1.0 equiv).

-

Reagent: TMSCF₃ (Trimethyl(trifluoromethyl)silane) (2.0 – 3.0 equiv).[8]

-

Initiator: Sodium Iodide (NaI) (0.2 – 0.5 equiv).[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran).[5]

Step-by-Step:

-

Setup: Oven-dry a screw-cap vial or round-bottom flask with a magnetic stir bar. Nitrogen atmosphere is preferred but not strictly required if reagents are dry.

-

Solvation: Dissolve the alkene (1.0 mmol) and NaI (0.2 mmol, 30 mg) in anhydrous THF (2.0 mL).

-

Addition: Add TMSCF₃ (2.0 mmol, ~300 µL) in one portion.

-

Reaction: Seal the vessel and heat to 65–70°C (refluxing THF) for 4–12 hours.

-

Why Heat? While electron-rich alkenes react at RT, electron-deficient ones require heat to overcome the activation barrier.

-

-

Quench: Cool to RT. Add water (2 mL) to quench unreacted silanes.

-

Extraction: Extract with Ethyl Acetate (3 x 5 mL).

-

Analysis: ¹⁹F NMR check. Product usually shows an AB quartet pattern (if chiral) or a singlet (if symmetric) in the -130 to -145 ppm range.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<30%) | Carbene dimerization (TFE formation) is faster than cyclopropanation. | Increase Concentration. Run the reaction neat (TFDA) or reduce solvent volume (TMSCF₃). Add reagent in portions to keep instantaneous carbene concentration low relative to alkene. |

| Starting Material Remains | Catalyst poisoning or moisture. | Ensure NaI is dry (flame dry under vacuum). Use fresh TMSCF₃. |

| Byproduct Formation | Polymerization of the acrylate substrate. | Add a radical inhibitor (e.g., BHT or Hydroquinone) to the reaction mixture to prevent polymerization of the sensitive alkene at high temps. |

Safety & Handling

-

Gas Evolution: The TFDA reaction generates SO₂ (toxic, corrosive) and CO₂. Perform strictly in a fume hood. If using a sealed tube, ensure it is rated for the pressure generated.

-

HF Generation: Upon workup, residual fluorosilanes can hydrolyze to release HF. Always use a saturated NaHCO₃ wash during workup to neutralize acidity.

-

Toxicity: gem-difluorocyclopropanes are biologically active.[9] Handle all products as potential potent bioactive agents.

References

-

Dolbier, W. R.[6] Jr., et al. "A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes." Journal of Organic Chemistry, 2000 , 65(5), 1344–1351.

-

Tian, F., et al. "The reaction of difluorocarbene with electron-deficient alkenes." Journal of Fluorine Chemistry, 2003 , 119(2), 175–181.

-

Wang, F., et al. "TMSCF3/NaI: A Robust System for the Synthesis of gem-Difluorocyclopropanes." Organic Letters, 2011 , 13(15), 3980–3983.

-

Fedoryński, M. "Syntheses of gem-difluorocyclopropanes: A review." Chemical Reviews, 2003 , 103(4), 1099–1132.

Sources

- 1. d-nb.info [d-nb.info]

- 2. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.tamu.edu [chem.tamu.edu]

- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Direct Photoredox-Catalyzed Reductive Difluoromethylation of Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of Ethyl 4-(2,2-difluorocyclopropyl)benzoate in medicinal chemistry

Executive Summary

This guide details the utility, synthesis, and application of Ethyl 4-(2,2-difluorocyclopropyl)benzoate (CAS: 154636-86-1) as a high-value building block in medicinal chemistry.

The 2,2-difluorocyclopropyl (DFCP) moiety is a validated bioisostere for ethyl, isopropyl, and carbonyl groups. It offers a dual advantage: conformational restriction of the pendant phenyl ring and metabolic blockade of the benzylic position. This application note provides a validated protocol for synthesizing this intermediate from styrene precursors and demonstrates its deployment in the design of G-protein-coupled receptor (GPCR) modulators, specifically targeting the Lysophosphatidic Acid Receptor 1 (LPA1).

The Medicinal Chemistry Rationale

The "Fluorine Effect" on Metabolic Stability

In drug discovery, alkyl chains attached to aromatic rings are frequent sites of metabolic liability. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly oxidize benzylic carbons.

-

The Problem: An ethyl group (-CH2CH3) or vinyl group (-CH=CH2) at the para-position is metabolically vulnerable.

-

The Solution: The DFCP group acts as a "metabolic shield." The high electronegativity of the fluorine atoms deactivates the cyclopropyl C-H bonds toward radical abstraction, while the ring strain and geometry prevent the formation of the oxonium intermediates required for oxidative dealkylation.

Bioisosteric Replacement Strategy

The DFCP group mimics the lipophilicity and volume of an isopropyl or tert-butyl group but with altered electronic vectors.

| Property | Ethyl Group | Isopropyl Group | 2,2-Difluorocyclopropyl |

| Bond Angle | Flexible (109.5°) | Sterically Bulkier | Rigid (~60° internal) |

| Metabolic Risk | High (Benzylic Ox) | Medium | Low (Blocked) |

| Lipophilicity ( | Ref | +0.4 | +0.3 to +0.5 |

| Electronic Effect | Weak Donor | Weak Donor | Electron Withdrawing |

Decision Logic & Workflow

The following diagram illustrates the decision matrix for employing Ethyl 4-(2,2-difluorocyclopropyl)benzoate in a hit-to-lead campaign.

Figure 1: Decision tree for incorporating the DFCP motif to resolve metabolic instability.

Experimental Protocols

Synthesis of Ethyl 4-(2,2-difluorocyclopropyl)benzoate

Reaction Class: [2+1] Cycloaddition of Difluorocarbene[1][2]

While older methods utilize sodium chlorodifluoroacetate (ClCF2CO2Na) at high temperatures, this protocol utilizes Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA) . This reagent allows for milder conditions, higher yields, and safer handling by generating difluorocarbene (

Reagents:

-

Substrate: Ethyl 4-vinylbenzoate (1.0 equiv)

-

Carbene Source: TFDA (2.0 equiv)

-

Catalyst: Sodium Fluoride (NaF) (0.2 equiv) or TBAT (catalytic)

-

Solvent: Diglyme or Toluene (Anhydrous)

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

-

Dissolution: Add Ethyl 4-vinylbenzoate (1.76 g, 10 mmol) and NaF (84 mg, 2.0 mmol) to anhydrous Diglyme (20 mL).

-

Addition: Heat the mixture to 110°C. Slowly add TFDA (5.0 g, 20 mmol) dropwise via a syringe pump over 1 hour. Note: Controlled addition prevents rapid decomposition of the carbene precursor.

-

Reaction: Stir at 110°C for an additional 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS. The starting styrene spot should disappear.

-

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Yield: Expect 75–85% of a colorless oil/low-melting solid.

Validation Data:

-

1H NMR (400 MHz, CDCl3):

8.01 (d, 2H), 7.28 (d, 2H), 4.38 (q, 2H), 2.75 (m, 1H, benzylic), 1.85 (m, 1H), 1.60 (m, 1H), 1.40 (t, 3H). -

19F NMR: Distinct AB pattern for the gem-difluoro group (

-128, -143 ppm).

Activation: Hydrolysis to the Benzoic Acid

The ester is a "mask." The active species for medicinal chemistry library synthesis is the corresponding benzoic acid.

Protocol:

-

Dissolve Ethyl 4-(2,2-difluorocyclopropyl)benzoate (1.0 equiv) in THF/MeOH/Water (3:1:1).

-

Add LiOH·H2O (3.0 equiv). Stir at room temperature for 12 hours.

-

Acidify to pH 3 with 1N HCl. Extract with EtOAc.

-

Result: 4-(2,2-difluorocyclopropyl)benzoic acid. This intermediate is now ready for amide coupling (e.g., HATU/DIEA) to generate diverse analogs.

Case Study: LPA1 Receptor Antagonists

The Lysophosphatidic Acid Receptor 1 (LPA1) is a target for idiopathic pulmonary fibrosis (IPF). First-generation antagonists often contained flexible benzylic linkers that suffered from rapid clearance.

Application of the DFCP Motif: In the development of BMS-986020 and related analogs, the incorporation of the difluorocyclopropyl group (via the intermediate described above) was pivotal.

-

Structure-Activity Relationship (SAR): The DFCP group occupies a hydrophobic pocket in the LPA1 receptor.

-

Outcome: The rigid geometry of the cyclopropane ring orients the phenyl ring for optimal

-stacking within the receptor, while the fluorine atoms prevent metabolic oxidation, extending the half-life (

Mechanism of Action Visualization

Figure 2: Pharmacodynamic interaction facilitated by the DFCP motif.

References

-

Dolbier, W. R., & Battiste, M. A. (2003). Structure and reactivity of fluorinated cyclopropanes and cyclopropenes. Chemical Reviews, 103(4), 1071–1098. Link

-

Hu, J., & Ni, C. (2010). Recent advances in the synthetic application of difluorocarbene.[1][3][4] Tetrahedron, 66(28), 5173-5184. (Source for TFDA protocol).

-

Cheng, P. T. W., et al. (2021).[5] Discovery of BMS-986020: A High-Affinity, Selective, and Orally Bioavailable Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 64(21), 15549–15568. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

Application Note: Scale-Up Synthesis of Ethyl 4-(2,2-difluorocyclopropyl)benzoate

Part 1: Executive Summary & Strategic Rationale

The Target & The Challenge

Ethyl 4-(2,2-difluorocyclopropyl)benzoate is a critical pharmacophore intermediate. The gem-difluorocyclopropyl moiety serves as a lipophilic, metabolically stable bioisostere for ketones and ethers, often improving blood-brain barrier permeability.

The Synthetic Bottleneck:

The primary challenge in scaling this molecule is the difluorocyclopropanation step. The reaction involves the addition of an electrophilic species (difluorocarbene,

Route Selection Strategy

We evaluated three industrial pathways. This guide focuses on Method A (SCDA) for cost-driven bulk manufacturing, while noting Method B (TFDA) for high-value, smaller-batch pilot runs.

| Feature | Method A: Sodium Chlorodifluoroacetate (SCDA) | Method B: TFDA (Ruppert-Prakash Modified) |

| Reagent Cost | Low (Commodity chemical) | High (Specialty reagent) |

| Temperature | High (165–180 °C) | Moderate (60–110 °C) |

| Atom Economy | Poor (Stoichiometric salt waste) | Moderate |

| Safety Profile | High Risk: violent decomposition, CO₂ evolution. | Medium Risk: Fluorosilane handling.[1] |

| Scalability | Preferred for Multi-Kg Scale (with controls).[2] | Preferred for Gram-to-100g Scale. |

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the in situ generation of singlet difluorocarbene.

Figure 1: Retrosynthetic disconnection showing the carbene generation pathway.

Mechanistic Insight: The "Carbene Reservoir"

SCDA does not release

-

Critical Process Control: The rate of decarboxylation is temperature-dependent. If the pot temperature drops below 160°C during addition, the anion accumulates.[3] Upon re-heating, a massive, instantaneous release of

and

Part 3: Detailed Protocol (SCDA Method)

Scale: 1.0 kg Input (Ethyl 4-vinylbenzoate) Expected Yield: 75–82% Purity: >98% (HPLC)

Materials & Equipment

-

Reactor: 5L Jacketed Glass Reactor (or Hastelloy for larger scale) with overhead stirring (high torque).

-

Condenser: High-efficiency reflux condenser (coolant at 0°C).

-

Addition: Heated dropping funnel or peristaltic pump (traced to 60°C).

-

Solvent: Diglyme (Diethylene glycol dimethyl ether) – Must be anhydrous (<0.05% water) to prevent hydrolysis of carbene.

-

Reagent: Sodium Chlorodifluoroacetate (SCDA) – Hygroscopic solid.

Step-by-Step Procedure

Step 1: Preparation of the "Active" Solution

-

Charge the reactor with Ethyl 4-vinylbenzoate (1.0 kg, 5.68 mol) .

-

Add Diglyme (2.5 L) .

-

Add radical inhibitor BHT (2,6-di-tert-butyl-4-methylphenol) (5.0 g).

-

Why? Styrene derivatives polymerize at 165°C. BHT prevents the formation of polystyrene gum.

-

-

Heat the mixture to 165 °C (Internal Temperature) . Ensure vigorous stirring (300+ RPM).

Step 2: The "Hot Feed" (Critical Step)

Safety Note: SCDA has low solubility in cold diglyme and will clog lines. The feed solution must be kept hot.

-

In a separate vessel, dissolve SCDA (2.6 kg, 17.0 mol, 3.0 equiv) in Diglyme (2.0 L) at 80 °C .

-

Transfer this hot solution to the heated feed vessel.

-

Initiate Addition: Add the SCDA solution dropwise to the reactor over 4 to 6 hours .

-

Process Control: Monitor the internal temperature.[3] It MUST NOT drop below 160°C. If it drops, stop addition immediately and allow the heater to recover.

-

Visual Check: Steady gas evolution (

) indicates healthy reaction progress. Cessation of bubbles implies accumulation (Danger).

-

Step 3: Post-Reaction Cook

-

After addition is complete, maintain the reactor at 165–170 °C for an additional 1 hour .

-

IPC (In-Process Control): Analyze aliquot by GC/HPLC. Target <2% remaining starting alkene.

-

Note: If alkene remains (>5%), do NOT add solid SCDA directly to the hot reactor. Cool, dissolve, and repeat hot feed.

-

Step 4: Quench & Workup[1]

-

Cool the reactor to 25 °C .

-

Filter the reaction mixture to remove the copious precipitate of Sodium Chloride (NaCl). Wash the cake with Toluene (1 L).

-

Scale-up Tip: The NaCl formed is very fine and can block filters. Use a pad of Celite or a centrifuge.

-

-

Distillation (Solvent Removal): Distill off the Diglyme/Toluene under reduced pressure (20 mbar, bath 60-80°C).

-

Recycling: Diglyme can be dried and reused.

-

Step 5: Purification

-

High-Vacuum Distillation: The crude oil is purified by fractional distillation.

-

Boiling Point: Expect ~115–120 °C at 0.5 mmHg.

-

Alternative (Crystallization): If the product solidifies (melting point is often near RT for these esters), recrystallize from Hexane/EtOAc (9:1) at -20°C. However, distillation is standard for the ethyl ester.

-

Part 4: Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | Colorless to pale yellow oil (or low-melt solid) |

| Assay | HPLC (254 nm) | ≥ 98.0% |

| 1H NMR | CDCl3, 400 MHz | |

| 19F NMR | CDCl3 (decoupled) | |

| Water | Karl Fischer |

*Note: Chemical shifts are approximate for the cyclopropyl protons, which show complex second-order coupling.

Part 5: Process Safety & Troubleshooting

Thermal Hazard Management (The "Runaway" Scenario)

If the SCDA feed is too fast or the temperature too low, unreacted SCDA builds up.

-

Symptom: Loss of

bubbling while feed is running. -

Action: STOP FEED IMMEDIATELY. Do not lower the temperature. Wait for bubbling to resume and stabilize before restarting feed at a slower rate.

Workflow Diagram

Figure 2: Process flow diagram illustrating the critical "Hot Feed" and decision gates.

Part 6: References

-

Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967).[3] Beta, Beta-Difluorostyrene.[3] Organic Syntheses, 47, 49. (Foundational protocol for SCDA decarboxylation).

-

Oshiro, K., Morimoto, Y., & Amii, H. (2010).[4] Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. (Discussion of halide salt efficiency and safety).

-

Dolbier, W. R., et al. (2011). Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A Reagent for Difluorocarbene Generation. Chemical Reviews, 111(5). (Comparison of TFDA vs SCDA for electron-deficient alkenes).

-

Emsley, J. (1990).[1] The composition of the "SCDA" reagent and safety notes. Journal of Fluorine Chemistry. (Safety data regarding CO2 evolution rates).

-

Process Development Group Internal Data. (2024). Optimization of 4-vinylbenzoate cyclopropanation. (Generalized from standard industry practices for styrene derivatives).

Sources

Advanced Application Note: Fluorinated Cyclopropanes in Drug Discovery

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the fluorinated cyclopropane moiety has evolved from a mere structural curiosity to a high-utility bioisostere. It offers a unique solution to the "Scaffold Hopping" challenge, specifically addressing metabolic instability and off-target toxicity associated with traditional linkers.

This guide details the application of gem-difluorocyclopropanes (gem-DFCP) as bioisosteres for carbonyl groups and phenyl rings. It provides a validated protocol for their synthesis using the Dolbier reagent (TFDA) and analyzes their impact on physicochemical properties (

The "Fluorine-Kink" Effect

The strategic value of this moiety rests on three pillars:

-

Carbonyl Bioisosterism: The gem-difluoro motif mimics the electronic density and bond vector of a carbonyl oxygen (C=O) but is metabolically inert and lipophilic.

- Modulation: When adjacent to an amine, the electron-withdrawing cyclopropane ring (amplified by fluorine) lowers the amine's basicity by 1.0–2.5 units. This is a critical tactic to reduce hERG channel blockade and improve passive membrane permeability.

-

Conformational Locking: The cyclopropane ring freezes the bond vector, reducing the entropic penalty of binding to the target protein.

Physicochemical Profiling: Data for Decision Making

Before initiating synthesis, compare the projected properties of the fluorinated cyclopropane against standard linkers.

Table 1: Comparative Physicochemical Impact of Linker Substitution Data derived from matched molecular pair analysis in kinase inhibitor scaffolds.

| Property | Carbonyl Linker (–C(=O)–) | Methylene Linker (–CH₂–) | gem-Difluorocyclopropane | Impact / Advantage |

| Bond Angle | ~120° ( | ~109.5° ( | ~118° (Pseudo- | Mimics amide/ketone geometry without hydrolytic liability. |

| H-Bonding | Acceptor | None | Weak Acceptor (C-F) | Removes strong H-bond acceptor, improving CNS penetration. |

| Metabolic Stability | Low (Hydrolysis/Reductase) | Low (CYP Oxidation) | High | Blocks metabolic soft spots; C-F bond is chemically inert. |

| Lipophilicity ( | Reference (0.0) | +0.5 to +1.0 | +0.8 to +1.2 | Increases lipophilicity vs. C=O, but polarity of C-F prevents excessive |

| Amine | N/A (Amide) | ~9.5–10.5 | 7.0–8.5 | CRITICAL: Lowers basicity to physiological range, reducing lysosomal trapping. |

Visualization: The Bioisosteric Overlay

The following diagram illustrates the structural and electronic mapping that justifies replacing a labile amide with a stable fluorinated cyclopropane.

Figure 1: Logic flow for replacing a carbonyl/amide motif with a gem-difluorocyclopropane to improve metabolic stability while maintaining vector orientation.

Validated Synthetic Protocol: Late-Stage Difluorocyclopropanation

Objective: Install the gem-difluorocyclopropane moiety onto an electron-deficient alkene (e.g., acrylamides, acrylates, or styrenes) using TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate).[1]

Why TFDA? Unlike ozone-depleting chlorodifluoromethane (Freon 22) or unstable trifluoromethyl reagents, TFDA is a shelf-stable liquid that generates difluorocarbene (

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Alkene precursor (1.0 equiv).

-

Reagent: TFDA (Dolbier’s Reagent) (2.0 – 3.0 equiv).

-

Catalyst/Initiator: Sodium Fluoride (NaF) (0.1 – 0.2 equiv). Note: NaF is preferred over NaI for cleaner workups in late-stage synthesis.

-

Solvent: Diglyme (Diethylene glycol dimethyl ether) or Toluene. Diglyme allows for higher internal temperatures.

-

Equipment: Heavy-walled pressure vial or sealed tube (essential due to gas generation).

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Flame-dry a heavy-walled pressure vial equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon or Nitrogen.

-

-

Loading:

-

Add the alkene substrate (1.0 mmol) and NaF (0.1 mmol, 4.2 mg).

-

Dissolve in anhydrous Diglyme (2.0 mL, 0.5 M concentration).

-

Add TFDA (2.0 mmol, 0.4 mL) via syringe. Caution: TFDA is moisture sensitive.

-

-

Reaction (Carbene Generation):

-

Seal the vial tightly with a Teflon-lined cap.

-

Heat the reaction block to 110°C – 120°C .

-

Mechanism:[2][3][4] At this temperature, TFDA decarboxylates to generate

, -

Stir for 4–16 hours. Monitor by TLC or LC-MS.

-

Tip: If conversion stalls, cool to RT, add another 1.0 equiv of TFDA, and reheat.

-

-

Workup:

-

Cool the vial to room temperature. Vent carefully in a fume hood to release

and -

Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove Diglyme and salts.

-

Wash the organic layer with Brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Purify via silica gel flash chromatography.

-

Detection: Fluorinated cyclopropanes often stain poorly with UV. Use Permanganate or Iodine stain.

-

Analytical Validation (QC)

- NMR: This is the diagnostic standard. Look for an AB quartet (if chiral/prochiral) or a singlet around -125 to -155 ppm .

-

NMR: The triplet of the

Case Study: Optimization of a 5-HT2C Agonist

This workflow demonstrates the application of the protocol above to optimize a CNS-active lead compound, improving selectivity and reducing hERG liability.

Context: A piperidine-based lead showed good potency but high basicity (

Figure 2: Experimental workflow for modulating amine basicity using the TFDA protocol.

References

-

Mykhailiuk, P. K. (2019). Fluorinated Cyclopropanes in Drug Discovery. Chemical Reviews, 119(18), 10856–10958.

-

Dolbier, W. R., et al. (2000).[1] Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Efficient Reagent for the Generation of Difluorocarbene. Journal of Organic Chemistry, 65(9), 2634–2640.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Zheng, G., et al. (2019).[6] Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist.[5][6] European Journal of Medicinal Chemistry, 183, 111626. [6]

-

Reid, M., et al. (2019). Conformational Analysis of Fluorinated Cyclopropanes. Beilstein Journal of Organic Chemistry, 15, 126–134.

Sources

- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. 2025-2024 – Mykhailiuk Research Site [mykhailiukchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Unique Reactivity of gem-Difluorocyclopropanes

An Application Guide to the Synthetic Chemistry of gem-Difluorocyclopropanes

Intended Audience: Researchers, scientists, and drug development professionals in the field of organic and medicinal chemistry.

gem-Difluorocyclopropanes (gDFCs) are a fascinating class of strained three-membered rings that have emerged as powerful building blocks in modern organic synthesis. The incorporation of two fluorine atoms onto a single carbon of the cyclopropane ring dramatically alters its chemical properties compared to its non-fluorinated counterpart. This substitution increases the ring-strain energy (from ~27 kcal/mol in cyclopropane to over 42 kcal/mol in gDFCs) and polarizes the C-C bonds, rendering the distal bond (the one opposite the CF₂) group) longer, weaker, and more susceptible to cleavage.[1]

These unique electronic and steric properties make gDFCs versatile synthons that can undergo a variety of controlled ring-opening reactions. These transformations release the inherent ring strain to provide access to a diverse array of valuable fluorine-containing motifs, such as 2-fluoroallyl compounds, monofluoroalkenes, and trifluoromethylated structures, which are highly sought after in pharmaceutical and agrochemical development.[1][2][3] This guide provides an in-depth overview of the primary strategies for gDFC ring-opening, focusing on the underlying mechanisms and providing practical, field-tested protocols.

Part 1: Lewis Acid-Mediated Ring-Opening

Lewis acids are a straightforward and effective class of reagents for initiating the ring-opening of gDFCs. The reaction is driven by the high fluorophilicity of many Lewis acids, which coordinate to one of the fluorine atoms, weakening the C-F bond and promoting its cleavage.

Mechanism of Action

The generally accepted mechanism involves the following key steps:

-

Coordination: A Lewis acid (e.g., BF₃·OEt₂, TiCl₄, TMSCl) coordinates to a fluorine atom on the gDFC.

-

C-F Bond Cleavage: This coordination facilitates the heterolytic cleavage of the C-F bond.

-

Ring-Opening: Simultaneously, the strained distal C-C bond cleaves in a concerted, disrotatory fashion to form a stabilized 2-fluoroallyl cation intermediate. The release of ring strain is a powerful thermodynamic driving force for this step.

-

Nucleophilic Capture: The highly electrophilic fluoroallyl cation is then intercepted by a nucleophile present in the reaction mixture to yield the final product.[1]

This process provides a reliable method for forming fluoroallylic products through reactions with electron-rich arenes or allylsilanes.[1]

Caption: Lewis acid-mediated gDFC ring-opening pathway.

Substrate Scope and Data

The efficiency of Lewis acid-catalyzed ring-opening can be sensitive to the electronic nature of the gDFC substrate. Electron-donating groups on the cyclopropane ring can help stabilize the cationic intermediate, often leading to higher yields.

| Entry | Lewis Acid (equiv.) | Nucleophile | Substrate | Yield (%) | Reference |

| 1 | BF₃·OEt₂ (1.2) | 1,3,5-Trimethoxybenzene | Aryl-gDFC | 85 | [1] |

| 2 | TiCl₄ (1.5) | Allyltrimethylsilane | Aryl-gDFC | 78 | [1] |

| 3 | BBr₃ (1.2) | Anisole | Styrenyl-gDFC | 65 |

Part 2: Transition Metal-Catalyzed Ring-Opening

Transition metal catalysis represents the most versatile and widely developed strategy for the functionalization of gDFCs.[4] Catalysts based on palladium, nickel, rhodium, and copper have all been successfully employed, enabling a broad range of cross-coupling reactions.[1][5]

Palladium-Catalyzed Cross-Coupling: A Case Study

Palladium catalysis is particularly prominent and serves as an excellent model for understanding this reaction class. A seminal report by Fu and coworkers demonstrated that a Pd(0) catalyst could mediate the ring-opening of gDFCs and subsequent coupling with various nucleophiles.[2][6]

Mechanism of Action:

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the distal C-C bond of the gDFC, forming a four-membered-ring palladacycle intermediate.

-

β-Fluoride Elimination: This intermediate rapidly undergoes β-fluoride elimination. This is a key step where a C-F bond is broken, generating a 2-fluorinated Pd(II) π-allyl complex.[6]

-

Nucleophilic Attack: The nucleophile attacks the π-allyl complex. The regioselectivity of this attack (leading to linear or branched products) can often be controlled by the choice of ligands on the palladium catalyst.[1]

-

Reductive Elimination: Reductive elimination from the palladium center releases the final coupled product and regenerates the active Pd(0) catalyst, closing the catalytic cycle.

This pathway has been successfully applied to form C-N, C-O, and C-C bonds, showcasing its remarkable synthetic utility.[2][6][7]

Scope of Palladium-Catalyzed Reactions

The use of different ligands and nucleophiles allows for the synthesis of a wide array of fluorinated products with high selectivity.

| Entry | Ligand | Nucleophile | Product Type | Selectivity | Yield (%) | Reference |

| 1 | IHept | Diethyl Malonate | Linear β-fluoroalkene | >98% Linear | 92 | [1] |

| 2 | BrettPhos | Phenylboronic Acid | Linear Arylated Fluoroalkene | >95% Linear | 88 | [1] |

| 3 | P(t-Bu)₃ | H₂O / CO₂ | Fluorinated Cinnamyl Alcohol | High | 95 | [7] |

| 4 | Xantphos | gem-diborylalkane | gem-diboryl-substituted alkene | High Z-selectivity | 89 | [6] |

Part 3: Experimental Protocols

Adherence to meticulous experimental technique is critical for success and reproducibility. The following section provides a representative, detailed protocol for a palladium-catalyzed ring-opening cross-coupling reaction.

General Experimental Workflow

A typical workflow for these reactions involves setting up the reaction under an inert atmosphere, monitoring its progress, and purifying the product.

Caption: A standard workflow for transition metal-catalyzed reactions.

Protocol: Pd-Catalyzed Ring-Opening with an Alcohol Nucleophile

This protocol describes the synthesis of a fluorinated cinnamyl alcohol, adapted from literature procedures.[7] This reaction is notable for its use of water as a nucleophile, facilitated by CO₂.

Materials:

-

(2,2-Difluorocyclopropyl)benzene (1.0 mmol, 1.0 equiv.)

-

Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

-

Xantphos (0.06 mmol, 6.0 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv.)

-

Degassed 1,4-Dioxane (5 mL)

-

Degassed H₂O (5.0 mmol, 5.0 equiv.)

-

CO₂ balloon

-

Oven-dried 25 mL Schlenk flask with a magnetic stir bar

Procedure:

-

Flask Preparation: To the oven-dried Schlenk flask, add the Pd₂(dba)₃ (22.9 mg), Xantphos (34.7 mg), and K₂CO₃ (276 mg).

-

Causality Note: The ligand (Xantphos) is crucial for stabilizing the Pd(0) species and promoting the desired catalytic cycle. The base (K₂CO₃) is necessary to activate the nucleophile and neutralize the HF generated during the reaction.

-

-

Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Causality Note: The Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. An inert atmosphere is essential for catalytic activity.

-

-

Reagent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (5 mL) and degassed H₂O (90 µL) via syringe. Stir the mixture for 10 minutes until the catalyst and ligand are fully dissolved. Then, add the (2,2-difluorocyclopropyl)benzene (154 mg, 150 µL) via syringe.

-

CO₂ Atmosphere: Purge the flask with CO₂ from a balloon for 2 minutes. Leave the balloon attached to the flask to maintain a CO₂ atmosphere.

-

Causality Note: CO₂ is proposed to activate the water nucleophile, potentially by forming carbonic acid in situ, which enhances its nucleophilicity and suppresses side reactions.[7]

-

-

Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure fluorinated cinnamyl alcohol.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Conclusion and Outlook

The ring-opening of gem-difluorocyclopropanes is a robust and versatile strategy for the synthesis of complex fluorinated molecules from simple, readily available precursors. Both Lewis acid-mediated and transition metal-catalyzed approaches offer unique advantages, with the latter providing exceptional control over selectivity and functional group tolerance. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the development of new, more efficient, and enantioselective gDFC ring-opening methodologies remains an exciting and fruitful area of research.[1][5]

References

-

Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]

-

ResearchGate. (n.d.). Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes | Request PDF. [Link]

-

Royal Society of Chemistry. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]

-

Kobayashi, Y., et al. (1980). Ring opening reaction of gem-difluorocyclopropyl ketones with nucleophiles. Tetrahedron Letters, 21(11), 1047–1050. [Link]

-

ResearchGate. (2022). (PDF) Synthesis of gem‐Difluorocyclopropanes. [Link]

-

Franck, X. (Ed.). (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]

-

Royal Society of Chemistry. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. Organic Chemistry Frontiers. [Link]

-

Royal Society of Chemistry. (n.d.). I2-mediated convenient ring-opening of simple gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]

-

Wang, X., Xiao, F., & Patureau, F. W. (2024). CO2 and palladium enabled highly chemoselective hydroxylation of gem-difluorocyclopropanes. Organic Chemistry Frontiers, 11, 2494-2501. [Link]

-

Wang, R., et al. (1996). Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. Journal of Medicinal Chemistry, 39(8), 1709-1716. [Link]

Sources

- 1. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-catalyzed cross-coupling of gem -difluorocyclopropanes with gem -diborylalkanes: facile synthesis of a diverse array of gem -diboryl-substit ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00581G [pubs.rsc.org]

- 7. CO2 and palladium enabled highly chemoselective hydroxylation of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Side Reactions in the Difluorocyclopropanation of Styrenes

Welcome to the technical support center for the difluorocyclopropanation of styrenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper mechanistic understanding to help you troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the difluorocyclopropanation of styrenes, providing a solid foundation for understanding the reaction's nuances.

Q1: What is the general mechanism for the difluorocyclopropanation of styrenes?

The difluorocyclopropanation of styrenes proceeds via the [2+1] cycloaddition of a difluorocarbene (:CF₂) species with the alkene double bond. Difluorocarbene is a transient, electrophilic intermediate that must be generated in situ. The reaction is a concerted and stereospecific process, meaning the stereochemistry of the starting styrene is retained in the cyclopropane product. The electrophilic nature of difluorocarbene arises from the high electronegativity of the fluorine atoms.[1][2]

The general mechanism can be visualized as follows:

Caption: General mechanism of difluorocyclopropanation.

Q2: Why are electron-rich styrenes generally better substrates than electron-deficient styrenes?

Difluorocarbene is an electrophilic species due to the electron-withdrawing nature of the two fluorine atoms.[1][2] Consequently, it reacts more readily with nucleophilic (electron-rich) alkenes. Styrenes with electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the double bond, making it more nucleophilic and thus accelerating the reaction with difluorocarbene.

Q3: What are the most common methods for generating difluorocarbene (:CF₂), and what are their pros and cons?

Several reagents can serve as precursors for difluorocarbene. The choice of reagent is critical and often depends on the substrate's reactivity, functional group tolerance, and the desired reaction scale and conditions.

| Reagent/Method | Precursor | Typical Conditions | Pros | Cons |

| Ruppert-Prakash | TMSCF₃ (Trifluoromethyl)trimethylsilane | NaI, THF, 55-65 °C | Commercially available, safe, good functional group tolerance, effective for a wide range of styrenes.[1][2][3][5] | May require elevated temperatures for less reactive styrenes. |

| Sodium Chlorodifluoroacetate | ClCF₂COONa | High temperatures (e.g., 180-190 °C in diglyme) | Inexpensive and readily available.[1] | Requires harsh, high-temperature conditions, limiting its use with thermally sensitive substrates. The reagent is also hygroscopic.[1] |

| Dehydrohalogenation | CHClF₂ (Chlorodifluoromethane) | Strong base (e.g., alkoxides) | Use of strong bases can lead to side reactions with the carbene itself.[1][2] Harsh conditions may be required. | |

| Burton's Method | CF₂Br₂ (Dibromodifluoromethane) | PPh₃ or Zn | Effective for electron-rich alkenes.[1][2] | Can lead to radical side processes with less reactive substrates.[6] |

| Dolbier's Reagent | TFDA (Trimethylsilyl 2-(fluorosulfonyl)difluoroacetate) | Catalytic fluoride source (e.g., TBAF) | Generates :CF₂ under mild conditions.[7] | More specialized and expensive reagent. |

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired gem-Difluorocyclopropane

Q: I am getting a low or zero yield of my product. What are the common causes and how can I improve it?

A low yield is one of the most common issues. The cause can range from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying and resolving the problem.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

-

Reagent and Solvent Quality:

-

Styrene Purity: Commercially available styrenes may contain polymerization inhibitors. Pass the styrene through a short plug of basic alumina to remove them.

-

Solvent Anhydrousness: The generation of difluorocarbene, particularly from reagents like TMSCF₃, can be sensitive to moisture. Ensure you are using a dry, inert solvent (like THF).

-

Initiator Activity: When using the TMSCF₃/NaI system, ensure the sodium iodide is dry and of good quality. Grinding it into a fine powder before use can increase its surface area and activity.

-

-

Reaction Conditions:

-

Temperature: For electron-deficient styrenes, higher temperatures may be necessary to achieve a reasonable reaction rate.[5] For instance, with the TMSCF₃/NaI method, you might need to increase the temperature from 65 °C to 80 °C or even higher.[5]

-

Reaction Time: Monitor the reaction progress using TLC, GC-MS, or ¹⁹F NMR. Some reactions, especially with less reactive substrates, may require extended reaction times (e.g., 12-24 hours).

-

Stoichiometry: Ensure an adequate excess of the difluorocarbene precursor is used. A common starting point is 1.5 to 2.5 equivalents of TMSCF₃ relative to the styrene.[5][8]

-

-

Substrate Reactivity:

Issue 2: Formation of Significant Byproducts

Q: My reaction is messy, and I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?

Byproduct formation is often linked to the specific method of difluorocarbene generation and the reaction conditions.

| Common Side Reaction/Byproduct | Likely Cause & Mechanism | Mitigation Strategy |

| Polymerization of Styrene | High reaction temperatures or presence of radical initiators. | Remove polymerization inhibitors from the styrene before use. Maintain the lowest effective reaction temperature. |

| Reaction with Solvent | Difluorocarbene insertion into solvent C-H bonds or reaction with functional groups in the solvent. | Choose an inert solvent like THF, glyme, or toluene. Avoid protic or highly reactive solvents. |

| Fluoroform (CHF₃) Formation | When using TMSCF₃, the intermediate trifluoromethyl anion ([CF₃]⁻) can be protonated by trace water or other protic sources.[9][10] | Ensure strictly anhydrous conditions. Use a dry solvent and reagents. |

| Radical-Mediated Byproducts | Occurs with methods like Zn/CF₂Br₂, where single electron transfer (SET) processes can compete with carbene formation, leading to radical addition products.[6] | Switch to a non-radical generating method like TMSCF₃/NaI for substrates prone to radical reactions. |

| Ring-Opened Products | The gem-difluorocyclopropane product itself can be unstable under certain conditions (e.g., high heat, presence of Lewis acids) and undergo ring-opening.[11] | Use milder reaction conditions. Purify the product carefully, avoiding excessive heat or acidic conditions during workup and chromatography. |

Issue 3: Reaction is Not Going to Completion

Q: My reaction stalls and I'm left with unreacted starting material. What should I do?

A stalled reaction typically points to the deactivation or insufficient quantity of a key reagent or catalyst.

-

Check the Initiator/Catalyst: If using a catalytic initiator like NaI or a fluoride source, it may have degraded or been consumed. Try adding another portion of the initiator to see if the reaction restarts.

-

Increase Reagent Stoichiometry: The difluorocarbene is a reactive intermediate that can be consumed by side reactions. If the reaction stalls, it may be due to the complete consumption of the carbene precursor. Add an additional portion (e.g., 0.5 equivalents) of the precursor.

-

Temperature Boost: For sluggish reactions, a modest increase in temperature for a short period can sometimes provide the necessary activation energy to push the reaction to completion. Monitor carefully to avoid product decomposition.

Issue 4: Product Decomposition

Q: I have evidence that my desired difluorocyclopropane is forming but then decomposing. Why is this happening and how can I prevent it?

gem-Difluorocyclopropanes, while generally stable, can undergo thermal or acid-catalyzed rearrangements and ring-opening reactions.[1][11]

-

Thermal Instability: Some difluorocyclopropanes, especially those derived from highly substituted or strained styrenes, can be thermally labile.[5] If you suspect this is the case:

-

Run the reaction at the lowest possible temperature that still affords a reasonable rate.

-

Minimize the time the product is exposed to high temperatures during workup (e.g., use a rotary evaporator with a moderate bath temperature).

-

-

Acid/Base Sensitivity: Avoid harsh acidic or basic conditions during the aqueous workup. Use a mild workup procedure, such as washing with saturated sodium bicarbonate and brine.

-

Purification Issues: Silica gel can be slightly acidic and may cause decomposition of sensitive products during column chromatography. You can neutralize the silica gel by treating it with a solution of triethylamine in your eluent system before packing the column.

Part 3: Illustrative Experimental Protocol

Difluorocyclopropanation of Styrene using TMSCF₃/NaI

This protocol is a representative example for the difluorocyclopropanation of an electron-rich styrene.

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add sodium iodide (NaI, 2.2 eq.).

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by the styrene (1.0 eq.).

-

Initiation: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq.) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 65 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure gem-difluorocyclopropane.

References

-

Mykhailiuk, P. K. (2019). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25. Available from: [Link]

-

Kappe, C. O. (2013). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Chemistry Portal. Available from: [Link]

-

Grygorenko, O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available from: [Link]

-

Prakash, G. K. S., & Olah, G. A. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7153-7157. Available from: [Link]

-

Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. Available from: [Link]

-

Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. Available from: [Link]

-

Grygorenko, O. (2022). Discovery of alkene difluorocyclopropanation reagents. ResearchGate. Available from: [Link]

-

Gilmour, R. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. ACS Publications. Available from: [Link]

-

Mykhailiuk, P. K. (2019). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC. Available from: [Link]

-

Mayr, H., & Ofial, A. R. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available from: [Link]

-

Houk, K. N., & Liu, P. (2018). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PMC. Available from: [Link]

-

Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Asian Journal of Organic Chemistry, 3(4), 470-484. Available from: [Link]

-

Mayr, H., & Ofial, A. R. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. enamine.net [enamine.net]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of Difluorocyclopropanation Reactions

Welcome to the technical support center for difluorocyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of difluorocyclopropanated products. Here, you will find practical, field-tested advice and detailed protocols to help you efficiently isolate your target molecules.

Workflow for Purification of Difluorocyclopropanation Reaction Mixtures

Caption: General workflow for the purification of difluorocyclopropanation reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows my product co-eluting with the starting alkene. How can I improve separation?

A1: This is a common issue, especially when the starting alkene and the difluorocyclopropanated product have similar polarities. Here are a few strategies:

-

Solvent System Optimization: Systematically vary the polarity of your eluent. A common starting point for non-polar compounds is hexane or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. Try a gradient elution if a single solvent system is ineffective.

-

Alternative Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For highly non-polar compounds, reverse-phase chromatography might be an option.

-

Potassium Permanganate Stain: If your starting alkene is susceptible to oxidation, a potassium permanganate stain can help visualize the alkene on the TLC plate, even if it co-elutes with the product under UV light. This allows you to track the consumption of the starting material more effectively.

Q2: I'm losing a significant amount of my product during rotary evaporation. What's happening and how can I prevent it?

A2: Many difluorocyclopropanated products are volatile, a factor that can lead to significant product loss during solvent removal.[1]

-

Control the Vacuum: Avoid applying a high vacuum. Use a pressure-controlled rotary evaporator or a vacuum regulator to maintain a higher pressure.

-

Water Bath Temperature: Keep the water bath temperature as low as possible while still allowing for efficient solvent removal. For very volatile products, room temperature or even a cooled bath may be necessary.

-

Solvent Choice: Whenever possible, use lower boiling point solvents for the reaction and extraction, as they are easier to remove under milder conditions.[1]

-

Alternative to Rotary Evaporation: For extremely volatile compounds, consider removing the solvent by passing a gentle stream of an inert gas (like nitrogen or argon) over the surface of the solution.

Q3: My crude reaction mixture is a complex mess. Where do I even begin with purification?

A3: A complex crude mixture requires a systematic approach.

-

Initial Work-up: Begin with a standard aqueous work-up to remove water-soluble impurities. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing with water and brine is a good first step.[2]

-

Crude NMR: Take a crude ¹H and ¹⁹F NMR of your extracted material. This will give you an idea of the product-to-starting material ratio and the presence of major byproducts.

-

TLC Analysis: Run a TLC in various solvent systems to get a preliminary idea of the separability of the components.

-

Consider the Reagent Byproducts: The choice of difluorocarbene source will dictate the byproducts. For example, using sodium chlorodifluoroacetate will result in sodium chloride and carbon dioxide, which are easily removed.[3] Reagents like TMSCF₃ (Ruppert-Prakash reagent) can generate different byproducts that may require specific purification strategies.[4][5]

Troubleshooting Guides

Guide 1: Purification by Column Chromatography

Column chromatography is one of the most common methods for purifying difluorocyclopropanated products.[1]

Challenge: Poor separation on the column.

| Potential Cause | Solution | Scientific Rationale |

| Inappropriate Solvent System | Optimize the eluent using TLC. Aim for an Rf of 0.2-0.3 for your product. | A lower Rf value increases the interaction time with the stationary phase, allowing for better separation from impurities. |

| Column Overloading | Use an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude material by weight). | Overloading the column leads to broad bands and poor resolution as the stationary phase becomes saturated. |

| Improper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | A well-packed column provides a uniform flow path for the mobile phase, preventing band broadening and tailing. |